molecular formula C21H18F2N4O4S B8092686 N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide

N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide

Cat. No.: B8092686
M. Wt: 460.5 g/mol
InChI Key: SOMABIBERHUHJY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide: is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, fluorine atoms, and a sulfonamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Benzyl and Pyridinyl Groups: The final steps involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the benzyl and pyridinyl groups to the indazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Conversion of methoxy groups to carboxylic acids.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a ligand in the study of receptor binding and signal transduction pathways.

Medicine

Medically, compounds with sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for its potential as an antimicrobial agent or as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The indazole core may interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
  • N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-3-sulfonamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide is unique due to its specific substitution pattern on the indazole ring and the presence of both benzyl and pyridinyl groups. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O4S/c1-30-15-7-6-13(18(9-15)31-2)12-27(21-5-3-4-20(23)25-21)32(28,29)19-8-14-11-24-26-17(14)10-16(19)22/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMABIBERHUHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC(=CC=C2)F)S(=O)(=O)C3=C(C=C4C(=C3)C=NN4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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